N-{[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]sulfonyl}acetamide
Description
N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a benzylidene group, and a sulfonylacetamide group.
Properties
Molecular Formula |
C19H23N3O3S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C19H23N3O3S/c1-4-22(5-2)18-10-6-16(7-11-18)14-20-17-8-12-19(13-9-17)26(24,25)21-15(3)23/h6-14H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
FUAQZRRTGYKGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce benzyl-substituted compounds .
Scientific Research Applications
N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Research has shown potential for this compound in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(diethylamino)benzylidene]amino}phenyl)acetamide: This compound shares a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a similar sulfonylacetamide structure but with different substituents, leading to variations in its chemical behavior and applications
Uniqueness
N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
